(+)-Rhododendrol

描述

Structure

2D Structure

3D Structure

属性

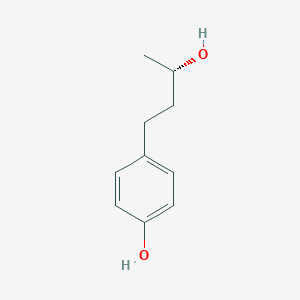

IUPAC Name |

4-[(3S)-3-hydroxybutyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59092-94-3 |

Source

|

| Record name | (+)-Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODODENDROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Rhododendrol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Rhododendrol, with the systematic IUPAC name 4-[(3R)-3-hydroxybutyl]phenol, is a naturally occurring phenolic compound that has garnered significant attention in the fields of dermatology and toxicology. Initially investigated for its skin-lightening properties as a tyrosinase inhibitor, its use in cosmetic formulations was halted due to reports of induced leukoderma (skin depigmentation). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into the molecular mechanisms underlying its melanocyte-specific cytotoxicity, including the role of tyrosinase-dependent metabolism, reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and the activation of the GADD45 signaling pathway. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of its metabolic pathway and experimental workflows.

Chemical Structure and Properties

This compound is the (R)-enantiomer of 4-(3-hydroxybutyl)phenol. The presence of a chiral center at the third carbon of the butyl side chain results in two stereoisomers. The molecule consists of a phenol ring substituted at the para position with a 3-hydroxybutyl group.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[(3R)-3-hydroxybutyl]phenol |

| CAS Number | 501-96-2 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1][2][3] |

| SMILES | C--INVALID-LINK--CCc1ccc(O)cc1 |

| InChI | InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid powder | [4] |

| Melting Point | 68-71 °C | [4] |

| Boiling Point | 315.4±17.0 °C at 760 mmHg | [4] |

| Density | 1.1±0.1 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Spectroscopic Data

-

¹³C NMR (CD₃OD), δ (ppm): 23.5, 32.3, 42.4, 67.9, 116.1, 130.2, 134.4, 156.3.

-

Mass Spectrometry: The deprotonated anion [M-H]⁻ has been observed at m/z 163.10.

Biological Activity and Mechanism of Action

This compound exhibits a dual biological activity. It acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, which was the basis for its use as a skin-lightening agent. However, at higher concentrations, it serves as a substrate for tyrosinase, leading to melanocyte-specific cytotoxicity.

Tyrosinase Inhibition and Substrate Activity

This compound competitively inhibits mushroom tyrosinase. The (R)-enantiomer has been shown to possess more potent tyrosinase inhibitory activity than the (S)-enantiomer.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (competitive inhibition) | 24 µM | Mushroom Tyrosinase | |

| Km (as a substrate) | 0.27 mM | Mushroom Tyrosinase | |

| IC₅₀ (Cell Viability) | 671 µM | B16F1 Melanoma Cells | [5] |

| IC₅₀ (Cell Viability) | 0.17 - 0.8 mM | Cultured Human Melanocytes | [3] |

Mechanism of Melanocyte Cytotoxicity

The cytotoxicity of this compound is primarily confined to melanocytes due to its dependence on tyrosinase activity. The proposed mechanism involves several key steps:

-

Enzymatic Oxidation: Tyrosinase hydroxylates this compound to its catechol derivative, which is then further oxidized to a highly reactive o-quinone metabolite, RD-quinone.

-

Depletion of Cellular Antioxidants: The generated RD-quinone readily reacts with intracellular thiols, particularly glutathione (GSH), leading to their depletion and compromising the cell's antioxidant defense system.

-

Generation of Reactive Oxygen Species (ROS): The metabolic process and the depletion of GSH contribute to the accumulation of ROS, inducing oxidative stress.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to oxidative damage and protein adduction by RD-quinone triggers the unfolded protein response (UPR), leading to ER stress.

-

Activation of Apoptotic Pathways: Persistent ER stress and oxidative damage lead to the upregulation of pro-apoptotic genes, including the CCAAT-enhancer-binding protein homologous protein (CHOP), and activation of caspase-3, ultimately resulting in apoptosis.

-

Involvement of GADD45: The Growth Arrest and DNA Damage-inducible 45 (GADD45) protein is activated in response to the cellular stress induced by this compound, contributing to the growth arrest and apoptotic signaling cascade.

Caption: Signaling pathway of this compound-induced melanocyte cytotoxicity.

Experimental Protocols

The following are synthesized protocols for key experiments based on methodologies reported in the scientific literature.

Mushroom Tyrosinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Potassium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 30 U/mL.

-

Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM.

-

Prepare stock solutions of this compound and Kojic Acid in DMSO and then dilute to various concentrations with phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 100 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or DMSO for control).

-

Add 40 µL of the mushroom tyrosinase solution.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Melanocyte Cytotoxicity Assay (AlamarBlue Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on cultured human melanocytes using the AlamarBlue cell viability reagent.

Caption: Experimental workflow for the melanocyte cytotoxicity assay using AlamarBlue.

Materials:

-

Human epidermal melanocytes

-

Melanocyte growth medium

-

This compound

-

AlamarBlue® Cell Viability Reagent

-

96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest melanocytes during their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

-

Viability Measurement:

-

Add 10 µL of AlamarBlue® reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC₅₀ value by plotting cell viability against the concentration of this compound.

-

Synthesis

This compound can be synthesized through various routes, including the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). Enzymatic synthesis methods have also been developed, offering a stereoselective approach. One such method involves the enantioselective reduction of 4-(4'-hydroxyphenyl)-2-butanone using a modified Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).

Conclusion

This compound is a molecule of significant interest due to its paradoxical biological effects. While it demonstrates potential as a tyrosinase inhibitor, its capacity to act as a tyrosinase substrate and induce melanocyte-specific cytotoxicity through a complex mechanism involving oxidative and ER stress highlights the critical importance of thorough toxicological evaluation of phenolic compounds intended for topical application. The detailed understanding of its chemical properties and biological mechanism of action is crucial for researchers in the fields of dermatology, toxicology, and drug development for designing safer and more effective agents for skin pigmentation disorders. Further research into the specific signaling cascades, such as the GADD45 pathway, may reveal novel targets for mitigating chemically induced leukoderma.

References

(+)-Rhododendrol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Rhododendrol, a naturally occurring phenolic compound, has garnered significant interest in the fields of dermatology and pharmacology. Initially explored for its skin-lightening properties due to its ability to inhibit tyrosinase, the enzyme responsible for melanin production, its use in cosmetics was halted due to incidents of induced leukoderma (skin depigmentation). This paradoxical biological activity has made this compound a subject of intense research to understand its mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation.

Natural Sources of this compound

This compound is found in a variety of plant species, often in its glycosidic form, rhododendrin. The primary plant families and species known to contain this compound are:

-

Ericaceae Family:

-

Rhododendron species: The compound was first discovered in and is named after this genus. It is present in the leaves of various species, including Rhododendron chrysanthum and Rhododendron maximum.[1]

-

-

Betulaceae Family:

-

Aceraceae Family:

The concentration of this compound and its glycosides can vary depending on the plant species, age, and growing conditions.[2]

Quantitative Data on this compound Production

The most well-documented method for obtaining this compound is through the biocatalytic conversion of its glycosides extracted from birch bark. The following table summarizes key quantitative data from studies on this enzymatic process.

| Parameter | Value | Source Plant/Substrate | Conditions | Reference |

| Enzymatic Conversion Rate | 80 ± 1% | 10 mg/mL rhododendrol glycoside mixture | 1 mg/mL β-glucosidase from almonds, 2 hours | [4][5] |

| Process Productivity | 48 - 58 g/L/day | Rhododendrol glycoside mixture from Betula pubescens | Ultrafiltration membrane reactor with β-glucosidase and RAPIDASE | [4] |

Isolation and Purification of this compound: Experimental Protocols

The following is a representative, multi-step protocol for the isolation of this compound from birch bark, synthesized from established phytochemical and biocatalytic methodologies.

Part 1: Extraction of Rhododendrol Glycosides from Birch Bark

This procedure details the initial extraction of betuloside and apiosylrhododendrin from the raw plant material.

-

Material Preparation:

-

Obtain fresh inner bark of Betula pubescens.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried bark into a coarse powder (approximately 1-2 mm particle size) using a laboratory mill.

-

-

Solvent Extraction:

-

Weigh 500 g of the powdered birch bark and place it into a 5 L flask.

-

Add 3 L of 80% methanol (methanol:water, 80:20 v/v).

-

Macerate the mixture at room temperature for 48 hours with continuous stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh 80% methanol.

-

Combine all the filtrates.

-

-

Solvent Removal and Fractionation:

-

Concentrate the combined methanolic extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude aqueous extract.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous residue with n-hexane and then ethyl acetate to remove non-polar and moderately polar impurities. Discard the organic phases.

-

The remaining aqueous phase contains the polar rhododendrol glycosides.

-

Part 2: Enzymatic Hydrolysis of Rhododendrol Glycosides

This step converts the extracted glycosides into free this compound.

-

Reaction Setup:

-

Enzymatic Reaction:

-

Add β-glucosidase from almonds to the solution to a final concentration of 1 mg/mL.[4][5]

-

If apiosylrhododendrin is present, also add a commercial enzyme preparation with polygalacturonase activity, such as RAPIDASE, to cleave the apiose-glucose bond.[4]

-

Maintain the reaction at 40°C with gentle stirring for 2-4 hours.

-

-

Monitoring the Reaction:

-

Monitor the formation of this compound and the disappearance of the glycoside peaks using High-Performance Liquid Chromatography (HPLC).[5]

-

HPLC Conditions (example):

-

-

Reaction Termination:

-

Once the reaction is complete (as determined by HPLC), terminate the enzymatic activity by heating the mixture to 90°C for 10 minutes.

-

Cool the mixture to room temperature and centrifuge to remove precipitated proteins.

-

Part 3: Purification of this compound

This final stage isolates pure this compound from the reaction mixture.

-

Post-Hydrolysis Extraction:

-

Extract the supernatant from the terminated reaction mixture three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and wash with brine.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

-

Chromatographic Purification:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Perform column chromatography on a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and analyze by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

-

-

Final Purification and Characterization:

-

Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid.[3]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with a reference standard.

-

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Rhododendrol-Induced Melanocyte Cytotoxicity

The depigmenting effect of this compound is a result of its cytotoxicity towards melanocytes. This process is initiated by the very enzyme it was designed to inhibit, tyrosinase.

-

Tyrosinase-Dependent Oxidation: In melanocytes, tyrosinase catalyzes the oxidation of this compound into highly reactive intermediates, primarily RD-quinone.[6]

-

Formation of Reactive Metabolites: RD-quinone can undergo further transformations, including intramolecular cyclization to form RD-cyclic quinone.[6]

-

Cellular Damage Pathways: These reactive quinones are the primary drivers of cytotoxicity and mediate their effects through two main pathways:

-

Depletion of Antioxidants and Protein Adduct Formation: The quinones readily react with cellular thiols, such as glutathione (GSH), leading to the depletion of this critical antioxidant. They also form adducts with sulfhydryl groups on essential cellular proteins, leading to enzyme inactivation and endoplasmic reticulum (ER) stress.

-

Generation of Reactive Oxygen Species (ROS): The autoxidation of rhododendrol catechol, a reduced form of the quinone, can generate superoxide radicals and other ROS. This oxidative stress further damages cellular components, including DNA.

-

-

Apoptosis: The culmination of ER stress, protein dysfunction, and oxidative damage activates apoptotic pathways, leading to programmed cell death of the melanocyte.

Caption: Mechanism of this compound cytotoxicity.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. Rhododendrol - Wikipedia [en.wikipedia.org]

- 4. Optimization of Biocatalytic Rhododendrol Production from Biogenic Rhododendrol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of (+)-Rhododendrol: From Skin Brightener to Scientific Probe

An In-depth Technical Guide on the Discovery, History, and Biological Mechanisms of (+)-Rhododendrol

Abstract

This compound, a phenolic compound initially lauded for its skin-brightening properties, has a complex and cautionary history that has pivoted its role from a cosmetic ingredient to a valuable tool in dermatological and cell biology research. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of this compound. We delve into the core mechanisms of its action, focusing on its tyrosinase-dependent metabolism into cytotoxic species, the induction of oxidative and endoplasmic reticulum stress, and the cellular defense mechanisms that respond to its effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved in the cellular response to this compound.

Discovery and History

This compound, chemically known as 4-((3R)-3-hydroxybutyl)phenol, is a naturally occurring compound found in various plants, including those of the Rhododendron genus, Acer nikoense, and Betula platyphylla.[1][2] Its history in the commercial sector is relatively recent and serves as a significant case study in cosmetic science and safety.

Initially identified as a potent tyrosinase inhibitor, this compound was developed and incorporated into skin-lightening cosmetics in the early 2010s.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin color. The rationale for its use was its ability to competitively inhibit this enzyme, thereby reducing melanin production and leading to a brighter skin tone.

However, in 2013, reports emerged of a significant number of users developing a condition termed Rhododendrol-induced leukoderma, a form of depigmentation at and sometimes beyond the sites of product application.[3] This adverse effect led to a widespread recall of products containing the compound and prompted intensive research into its mechanism of action to understand the underlying causes of its melanocyte-specific cytotoxicity. This research has subsequently illuminated complex cellular pathways related to oxidative stress, protein folding, and cellular defense mechanisms.

Physicochemical Properties and Synthesis

This compound is a chiral molecule with the (R)-enantiomer being the naturally occurring form. It is a phenolic compound, a class of molecules known for their antioxidant and, in some cases, pro-oxidant activities.

Synthesis: While it can be isolated from natural sources, chemical synthesis provides a more controlled and scalable source of this compound. A common synthetic route involves the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). Enzymatic synthesis approaches are also being explored as a more environmentally friendly alternative.[4]

Biological Mechanism of Action

The primary mechanism of this compound's biological activity, particularly its cytotoxicity towards melanocytes, is intrinsically linked to the very enzyme it was designed to inhibit: tyrosinase.

Tyrosinase-Dependent Metabolic Activation

This compound acts as a substrate for tyrosinase, which catalyzes its oxidation into highly reactive quinone species.[2][5] This metabolic activation is the critical initiating step in its cytotoxic cascade. The primary metabolites formed are RD-quinone and RD-cyclic quinone.[5] These quinones are electrophilic and can readily react with cellular nucleophiles, such as the thiol groups in cysteine and glutathione.[5]

Induction of Oxidative Stress

The generation of quinone metabolites and their subsequent redox cycling are major sources of reactive oxygen species (ROS) within melanocytes.[1][6] This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress. Oxidative stress, in turn, causes damage to cellular components, including lipids, proteins, and DNA.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The covalent modification of proteins by RD-quinones can lead to protein misfolding and aggregation. This accumulation of misfolded proteins in the endoplasmic reticulum triggers ER stress and activates the Unfolded Protein Response (UPR).[7] The UPR is a signaling network that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key UPR sensors involved are IRE1α, PERK, and ATF6.[8][9][10]

Cellular Defense Mechanisms

In response to the cytotoxic insults of this compound metabolites, melanocytes activate protective signaling pathways.

-

NRF2 Signaling: The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[11][12][13] Oxidative stress induced by this compound leads to the activation of the NRF2 pathway as a compensatory protective response.

-

Autophagy: Autophagy is a cellular catabolic process that involves the degradation of damaged organelles and protein aggregates.[14][15][16][17][18] In the context of this compound exposure, autophagy can serve as a pro-survival mechanism by clearing damaged cellular components. Key markers of autophagy include the conversion of LC3-I to LC3-II.[19][20][21][22]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its metabolites.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | B16F1 murine melanoma | WST assay | 671 µM | [23] |

| Hydroquinone | B16F1 murine melanoma | WST assay | 28.3 µM | [23] |

| Resveratrol | B16F1 murine melanoma | WST assay | 27.1 µM | [23] |

| RD-catechol | B16 melanoma | Not specified | ~10x more toxic than RD | [2] |

| RD-cyclic catechol | B16 melanoma | Not specified | More toxic than RD-catechol | [2] |

Table 2: Tyrosinase Inhibition and Kinetics

| Compound | Enzyme Source | Inhibition Type | Ki Value | Km Value (for RD) | Reference |

| This compound | Mushroom Tyrosinase | Competitive | 24 µM | 0.27 mM | [2] |

| Cellobioside 8 (RD derivative) | Not specified | Not specified | IC50 = 1.51 µM | Not applicable | [24] |

Table 3: Cellular Metabolite Levels after this compound Treatment (Data from B16F1 mouse melanoma cells treated for 3 days)

| Metabolite | Concentration in Cells (per 106 cells) | Reference |

| Eumelanin | Reduced to 1/8 of control | [2] |

| RD-pheomelanin | Detected in treated cells | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Cell Viability Assay (WST-1)

This colorimetric assay is used to assess cell viability by measuring the activity of mitochondrial dehydrogenases.

Protocol:

-

Seed melanocytes in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control-treated cells.

Intracellular ROS Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27]

Protocol:

-

Culture melanocytes in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat cells with this compound or controls for the specified time.

-

Wash the cells with a serum-free medium.

-

Load the cells with DCFH-DA (typically 10-25 µM) in a serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and its metabolites in biological samples.[4][28]

Protocol:

-

Sample Preparation:

-

For cell culture samples, lyse the cells and precipitate proteins (e.g., with perchloric acid).[4]

-

Centrifuge to remove debris and collect the supernatant.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used. For enantiomeric separation, a chiral column is required.[4]

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths for each compound.

-

-

Quantification:

-

Run standards of this compound and its known metabolites to determine their retention times and create calibration curves for quantification.

-

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in the cellular response to this compound, such as markers for ER stress (e.g., CHOP), autophagy (e.g., LC3-II), and NRF2 signaling.

Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The story of this compound is a compelling example of the unpredictable nature of biological activity and the importance of thorough mechanistic investigation in drug and cosmetic development. Initially a promising skin-brightening agent, its adverse effects have led to its current status as a powerful research tool. The study of this compound continues to provide valuable insights into melanocyte biology, the cellular stress response, and the intricate balance between xenobiotic metabolism and cytotoxicity. This guide serves as a foundational resource for researchers seeking to understand and utilize this fascinating molecule in their scientific endeavors.

References

- 1. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Enantiomers of Rhododendrol in Human Skin Homogenate [mdpi.com]

- 5. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papalab.ucsf.edu [papalab.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Autophagy Pathway [horizondiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemical synthesis and tyrosinase inhibitory activity of rhododendrol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bioquochem.com [bioquochem.com]

- 28. HPLC-based metabolic profiling and quality control of leaves of different Panax species - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Rhododendrol as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Rhododendrol (RD), a phenolic compound naturally found in certain Rhododendron species, has garnered significant attention in the fields of dermatology and toxicology. Initially developed as a skin-lightening agent for cosmetics due to its ability to inhibit melanin synthesis, its use was linked to a depigmentary disorder known as chemical leukoderma. This guide provides an in-depth technical overview of this compound's function as a tyrosinase inhibitor, the mechanisms underlying its melanocyte-specific cytotoxicity, and detailed protocols for its scientific investigation. It serves as a comprehensive resource for researchers and professionals involved in dermatology, pharmacology, and drug development.

Introduction

Skin pigmentation, primarily determined by the amount and distribution of melanin, is a complex biological process. Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of converting L-tyrosine to dopaquinone. The inhibition of tyrosinase is a key strategy for the development of skin-depigmenting agents. This compound was identified as a potent tyrosinase inhibitor and was incorporated into cosmetic products for its skin-whitening effects[1]. However, reports of leukoderma in users led to its withdrawal and prompted intensive research into its mechanism of action[2]. This guide synthesizes the current understanding of this compound, focusing on its dual role as a tyrosinase inhibitor and a pro-toxicant in melanocytes.

Mechanism of Action: A Dual Role

This compound exhibits a complex interaction with tyrosinase, acting as both a competitive inhibitor and a substrate. This dual functionality is central to its efficacy as a depigmenting agent and its associated cytotoxicity.

Competitive Inhibition of Tyrosinase

This compound competitively inhibits mushroom tyrosinase, indicating that it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine[3][4]. This inhibitory action directly contributes to the reduction of melanin synthesis.

Substrate for Tyrosinase and Generation of Toxic Metabolites

Paradoxically, this compound also serves as a good substrate for tyrosinase[3][4]. The enzyme hydroxylates this compound, initiating a cascade of reactions that produce several reactive metabolites. The primary product is RD-quinone, which can then be converted to other toxic species such as RD-catechol and RD-cyclic quinone[5][6].

These metabolites are highly reactive and are considered the ultimate effectors of melanocyte toxicity. They can covalently bind to cellular macromolecules, including proteins, leading to enzyme inactivation and protein denaturation[5].

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory and cytotoxic effects of this compound.

Table 1: Tyrosinase Inhibition Data

| Parameter | Enzyme Source | Substrate | Value | Reference |

| Ki | Mushroom Tyrosinase | L-Tyrosine | 24 µM | [3] |

| IC50 | Human Melanocytes | L-DOPA | 5.3 µM | [3] |

Table 2: Cytotoxicity Data

| Cell Line | Assay | IC50 Value | Reference |

| Human Melanocytes | alamarBlue | 0.17 to 0.8 mM | [1] |

| B16F1 Melanoma Cells | WST assay | 671 µM | [7] |

Note: The variability in the IC50 for human melanocytes may be attributed to differences in the tyrosinase activity of the cells used in different experiments.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxicity of this compound in melanocytes is a tyrosinase-dependent process involving multiple signaling pathways, primarily endoplasmic reticulum (ER) stress and apoptosis.

Tyrosinase-Dependent Activation

The initiation of the cytotoxic cascade is strictly dependent on the enzymatic activity of tyrosinase within melanocytes. This specificity arises because tyrosinase is required to convert this compound into its toxic quinone metabolites[3][4][8]. Inhibition of tyrosinase activity, either through chemical inhibitors like phenylthiourea or by siRNA-mediated knockdown, abolishes the cytotoxic effects of this compound[3][4].

Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, caused by the binding of RD-quinone to sulfhydryl groups of proteins, triggers the unfolded protein response (UPR) or ER stress[5]. A key marker of ER stress, the CCAAT-enhancer-binding protein homologous protein (CHOP), is upregulated in melanocytes treated with this compound[4].

Apoptosis

Prolonged or severe ER stress can lead to apoptosis. This compound treatment has been shown to activate caspase-3, a critical executioner caspase in the apoptotic pathway, in a tyrosinase-dependent manner[3][9].

Oxidative Stress and the NRF2 Pathway

The metabolism of this compound by tyrosinase can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress within the melanocytes[2][7]. As a cellular defense mechanism against oxidative stress, the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway can be activated. Studies have shown that increasing the intracellular glutathione pool or eliminating ROS can reduce the cytotoxicity of this compound.

Figure 1: Signaling pathway of this compound-induced cytotoxicity in melanocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of mushroom tyrosinase solution, 100 µL of the test sample solution, and 20 µL of phosphate buffer.

-

Prepare a blank for each sample concentration containing the test compound and buffer but no enzyme.

-

Prepare a positive control (e.g., kojic acid) and a negative control (buffer only).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - B_control) - (A_sample - B_sample)] / (A_control - B_control) * 100 where A is the absorbance with the enzyme and B is the absorbance without the enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Melanogenesis Inhibitory Activity of Rhododendron Weyrichii in Mouse B16 Melanoma Cells : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. teu.ac.jp [teu.ac.jp]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. allevi3d.com [allevi3d.com]

An In-depth Technical Guide on (+)-Rhododendrol and Melanocyte Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Rhododendrol (RD), a phenolic compound initially developed as a skin-lightening agent, has been the subject of intensive research due to its paradoxical ability to induce leukoderma, or skin depigmentation, through melanocyte-specific cytotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying RD-induced melanocyte death, detailed experimental protocols for studying these effects, and a summary of key quantitative data. The core of RD's cytotoxic action lies in its tyrosinase-dependent bioactivation within melanocytes, leading to the formation of reactive metabolites, generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and subsequent activation of apoptotic pathways. This document serves as a critical resource for researchers in dermatology, toxicology, and pharmacology engaged in the study of melanocyte biology and the development of safe and effective depigmenting agents.

Introduction

This compound, chemically known as 4-(p-hydroxyphenyl)-2-butanol, is a naturally occurring phenolic compound found in plants such as the Nikko maple and white birch.[1] It was developed for cosmetic applications due to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[2] However, its use in commercial products was halted after reports of chemically-induced leukoderma in consumers.[2] This adverse effect highlighted a critical gap in the understanding of its interaction with melanocytes beyond simple tyrosinase inhibition. Subsequent research has revealed a complex, tyrosinase-dependent mechanism of cytotoxicity that is specific to pigment-producing cells.[3][4] This guide will delve into the intricate signaling pathways and cellular events that define this compound's cytotoxic profile in melanocytes.

Mechanism of Action: A Tyrosinase-Dependent Cascade

The cytotoxicity of this compound is not an inherent property of the molecule itself but is a consequence of its metabolic activation by tyrosinase within the melanosomes of melanocytes.[3] This specificity explains why other cell types, such as keratinocytes and fibroblasts, are largely unaffected. The proposed mechanism involves a multi-step cascade leading to oxidative stress, ER stress, and ultimately, apoptosis.

Bioactivation by Tyrosinase

This compound serves as a substrate for tyrosinase, which oxidizes it into a highly reactive ortho-quinone metabolite, RD-quinone.[5] This bioactivation is the initiating step of the cytotoxic cascade. The cytotoxicity of RD is significantly reduced in the presence of tyrosinase inhibitors or in cells with silenced tyrosinase expression, underscoring the pivotal role of this enzyme.[3]

Generation of Reactive Oxygen Species (ROS)

The formation of RD-quinone and its subsequent redox cycling are major contributors to the generation of reactive oxygen species (ROS) within melanocytes.[4][6] This surge in ROS overwhelms the cellular antioxidant defense systems, leading to oxidative stress. This state of oxidative imbalance results in damage to cellular components, including lipids, proteins, and DNA.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins, partly due to oxidative damage and the adduction of reactive metabolites to cellular proteins, triggers the unfolded protein response (UPR), also known as ER stress.[4][7] A key marker of this process is the upregulation of the CCAAT-enhancer-binding protein homologous protein (CHOP), a transcription factor that promotes apoptosis under conditions of prolonged ER stress.[3]

Apoptotic Cell Death

Sustained ER stress and oxidative damage converge on the intrinsic pathway of apoptosis. This is evidenced by the increased expression and activation of key apoptotic proteins, including Growth Arrest and DNA Damage-inducible protein 45 (GADD45), caspase-9, and the executioner caspase-3.[8][9] The activation of caspase-3 leads to the cleavage of essential cellular substrates, culminating in the orderly dismantling of the cell.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on the effects of this compound on melanocytes.

| Cell Line | Compound | IC50 Value | Reference |

| B16F1 Melanoma | This compound | 671 µM | [2] |

| Cell Line | Treatment | Endpoint | Observation | Reference |

| B16F10 Melanoma | This compound | Gene Expression | Significant upregulation of GADD45 and GADD153 (CHOP) | [9] |

| B16 Melanoma | Sub-cytotoxic this compound | Gene Expression | Upregulation of tyrosinase and TRP1 | [7] |

| Human Melanocytes | This compound | Gene Expression | Upregulation of CHOP | [3] |

| Cell Line | Treatment | Endpoint | Observation | Reference |

| Human Melanocytes | This compound | Protein Expression | Increased Caspase-3 activation | [3] |

| Human Melanocytes | This compound | Protein Expression | Increased Caspase-3 and Caspase-8 expression | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the cytotoxic effects of this compound on melanocytes.

Cell Viability Assay (WST-1 Method)

This protocol is adapted from a standard WST-1 assay procedure.[1][10]

-

Cell Seeding: Seed melanocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve RD).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol is based on a standard DCF-DA assay.[11][12]

-

Cell Seeding: Seed melanocytes in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

DCF-DA Loading: Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in pre-warmed serum-free culture medium.

-

Staining: Remove the culture medium and wash the cells once with serum-free medium. Add 100 µL of the DCF-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCF-DA solution and wash the cells twice with pre-warmed PBS.

-

Treatment: Add 100 µL of this compound at various concentrations (prepared in culture medium) to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Incubation: Incubate for the desired time period (e.g., 1-6 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[13]

-

Cell Treatment: Culture melanocytes in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and setting gates.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis for CHOP and Cleaved Caspase-3

This is a general protocol for western blotting.[14][15]

-

Protein Extraction: Treat melanocytes with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHOP (1:1000 dilution) and cleaved caspase-3 (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH (1:5000 dilution).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced melanocyte cytotoxicity.

Caption: General experimental workflow for assessing this compound cytotoxicity.

Conclusion

The case of this compound serves as a crucial example of the complex interactions that can occur between exogenous compounds and specific cellular pathways. Its melanocyte-specific cytotoxicity, driven by tyrosinase-dependent bioactivation, highlights the importance of considering metabolic activation in the safety assessment of cosmetic and pharmaceutical agents. The induction of oxidative stress, ER stress, and subsequent apoptosis forms a clear mechanistic pathway that can be interrogated using the detailed protocols provided in this guide. This in-depth technical resource is intended to facilitate further research into melanocyte biology, the mechanisms of chemical-induced leukoderma, and the development of novel, safer therapies for pigmentation disorders. By providing a consolidated source of quantitative data, detailed experimental methodologies, and visualized signaling pathways, this guide aims to empower researchers to build upon the current understanding of this compound's effects and to advance the field of dermatological science.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different effects of five depigmentary compounds, rhododendrol, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Dual Apoptotic Pathways in Human Melanocytes and Protection by Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The unfolded protein response in melanocytes: activation in response to chemical stressors of the endoplasmic reticulum and tyrosinase misfolding - PMC [pmc.ncbi.nlm.nih.gov]

Role of reactive oxygen species in (+)-Rhododendrol toxicity

An In-depth Technical Guide on the Core Role of Reactive Oxygen Species in (+)-Rhododendrol Toxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (RD), a phenolic compound developed as a skin-lightening agent, was withdrawn from the market after reports of chemically-induced leukoderma. Extensive research has since revealed that the melanocyte-specific toxicity of RD is intrinsically linked to its metabolism by the enzyme tyrosinase, leading to the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the biochemical mechanisms underlying RD-induced, ROS-mediated toxicity, detailing the pathways of ROS generation, the subsequent cellular damage, and the experimental methodologies used to investigate these processes.

The Central Role of Tyrosinase in Initiating Toxicity

The toxicity of this compound is not inherent to the molecule itself but is triggered by its enzymatic conversion within melanocytes. The key initiating event is the oxidation of RD by tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Substrate for Tyrosinase: Both enantiomers of RD, R(-)-RD and S(+)-RD, are effective substrates for human tyrosinase, with S(+)-RD being more readily oxidized than the natural substrate, L-tyrosine[1]. This enzymatic reaction is highly specific to melanocytes, explaining the targeted cytotoxicity of the compound[2][3].

-

Formation of Reactive Quinones: Tyrosinase catalyzes the oxidation of RD to form a highly reactive intermediate, RD-quinone[4][5][6][7]. This o-quinone is unstable and can undergo further transformations, including intramolecular cyclization to form 2-methylchromane-6,7-dione (RD-cyclic quinone) and addition of water to form RD-hydroxy-p-quinone[1][7][8]. These quinone species are the primary mediators of the initial cytotoxic events.

Mechanisms of Reactive Oxygen Species (ROS) Generation

The tyrosinase-catalyzed metabolism of RD initiates a cascade of events that result in a significant increase in intracellular ROS, leading to oxidative stress. There are two primary pathways for ROS production:

2.1. Direct Generation During RD Oxidation: The process of RD oxidation and the subsequent reactions of its metabolites are a direct source of ROS.

-

Superoxide and Hydrogen Peroxide: The autoxidation of RD-cyclic catechol, a reduced form of RD-cyclic quinone, has been shown to produce superoxide radicals[7]. Superoxide can then be converted to hydrogen peroxide (H₂O₂). Studies have confirmed significant increases in intracellular ROS and H₂O₂ levels in melanocytes treated with RD[9][10][11][12].

-

Hydroxyl Radicals and Singlet Oxygen: Further investigation has identified the generation of highly reactive hydroxyl radicals (•OH) and singlet oxygen (¹O₂) during the tyrosinase-catalyzed oxidation of RD[9][13]. The generation of hydroxyl radicals was found to be dependent on the concentration of both RD and tyrosinase activity[9][14].

2.2. Pro-oxidant Activity of RD-Derived Melanins: In addition to the transient reactive quinones, RD is also metabolized into melanin-like polymers, specifically RD-eumelanin and RD-pheomelanin[15][16][17].

-

Potent Pro-oxidants: Unlike natural eumelanin, which has photoprotective properties, RD-eumelanin exhibits potent pro-oxidant activity[4][5][17]. It can oxidize critical cellular antioxidants such as glutathione (GSH), cysteine, and ascorbic acid, leading to their depletion[4][18].

-

ROS Production: This oxidation of antioxidants by RD-eumelanin is coupled with the concomitant production of H₂O₂, further contributing to the cellular oxidative burden[17][18]. This pro-oxidant effect can be significantly enhanced by exposure to UVA radiation[4][5][17].

Downstream Cellular Effects of ROS-Mediated Toxicity

The excessive production of ROS overwhelms the antioxidant defense systems of the melanocyte, leading to a state of oxidative stress that triggers multiple downstream pathological events.

-

Depletion of Cellular Antioxidants: RD-quinones react readily with sulfhydryl groups, leading to the depletion of crucial non-protein thiols like GSH and cysteine[7][16]. This is compounded by the depletion of antioxidants through the pro-oxidant action of RD-melanins[4][18]. The loss of these antioxidants cripples the cell's ability to neutralize ROS.

-

Protein Damage and ER Stress: The covalent binding of RD-quinone to cysteine residues on proteins can inactivate essential sulfhydryl enzymes and cause protein denaturation[4][5][16]. This accumulation of misfolded proteins leads to Endoplasmic Reticulum (ER) stress, a key event in RD toxicity[2][3][15].

-

Activation of Apoptotic Pathways: The combination of oxidative damage and ER stress activates programmed cell death pathways.

-

Potential Role of Ferroptosis: Recent evidence suggests that ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation, may also be involved in RD-induced melanocyte death, potentially driven by singlet oxygen production[20].

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative findings from various in vitro studies.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 Value | Notes | Reference |

| This compound | B16F1 Melanoma | 671 µM | Growth inhibitory activity was weaker than hydroquinone or resveratrol. | [12] |

| Hydroquinone | B16F1 Melanoma | 28.3 µM | A well-known depigmenting agent, used for comparison. | [12] |

| Resveratrol | B16F1 Melanoma | 27.1 µM | A natural phenol, used for comparison. | [12] |

Table 2: Effects of this compound on Cellular Parameters

| Parameter | Cell Line | Treatment | Observation | Reference |

| Intracellular ROS | B16F10 Melanoma | This compound | Significant increase in ROS, detected by DCF fluorescence. | [10][11] |

| Intracellular H₂O₂ | B16F10 Melanoma | This compound | Significant increase in hydrogen peroxide levels. | [11] |

| Glutathione Peroxidase | B16F10 Melanoma | This compound | Depletion of the antioxidant enzyme. | [10] |

| Cysteine Levels | B16 Melanoma | This compound | Decrease in cysteine levels during 0.5 to 3-hour exposure. | [18] |

| Protein Covalent Binding | B16F1 Melanoma | This compound | Binding of RD-quinone to proteins was 20- to 30-fold greater than dopaquinone. | [16] |

Experimental Protocols

5.1. Protocol for Measurement of Intracellular ROS using DCFH-DA

This protocol describes a common method for quantifying overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Methodology:

-

Cell Seeding: Seed melanocytes (e.g., B16F10 cells or normal human epidermal melanocytes) in a 96-well black plate with a clear bottom at a density of approximately 1 x 10⁴ cells per well. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).

-

Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in fresh medium. Include a vehicle control (medium with solvent) and a positive control (e.g., 50 µM H₂O₂). Incubate for the desired time period (e.g., 1 to 5 hours).

-

Probe Loading:

-

Prepare a 10-20 µM working solution of DCFH-DA in serum-free medium or phosphate-buffered saline (PBS) immediately before use.

-

Remove the treatment medium and wash the cells gently twice with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

-

Incubation: Incubate the plate at 37°C in the dark for 30 minutes to allow for probe uptake and de-esterification[21][22].

-

Measurement:

-

Data Analysis: Subtract the background fluorescence from blank wells (containing no cells). Express the ROS levels as the fold change in fluorescence intensity relative to the vehicle-treated control cells.

5.2. Protocol for Assessment of Cell Viability via WST/MTT Assay

This protocol outlines a colorimetric assay to assess cell viability based on the metabolic activity of the cells.

Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave a tetrazolium salt (e.g., MTT or WST-1) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed melanocytes in a 96-well clear plate at an appropriate density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls.

-

Reagent Addition:

-

At the end of the treatment period, add 10 µL of the WST-1 or MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. For MTT, the formazan crystals will be insoluble.

-

-

Solubilization (for MTT assay only): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals[24].

-

Measurement: Measure the absorbance of the wells using a microplate reader.

-

Wavelength for WST-1: ~450 nm

-

Wavelength for MTT: ~570 nm[24]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from blank wells.

Visualizations: Pathways and Workflows

Caption: Signaling pathway of this compound-induced melanocyte toxicity.

Caption: Experimental workflow for investigating this compound toxicity.

References

- 1. Human tyrosinase is able to oxidize both enantiomers of rhododendrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol-catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substantial evidence for the rhododendrol-induced generation of hydroxyl radicals that causes melanocyte cytotoxicity and induces chemical leukoderma. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tyrosinase-catalyzed metabolism of rhododendrol (RD) in B16 melanoma cells: production of RD-pheomelanin and covalent binding with thiol proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Different effects of five depigmentary compounds, rhododendrol, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kose-cosmetology.or.jp [kose-cosmetology.or.jp]

- 21. 5.5. Intracellular Reactive Oxygen Species (ROS) Measurement [bio-protocol.org]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Measuring Redox Status of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Safety and Toxicological Profile of (+)-Rhododendrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Rhododendrol (RD), a naturally occurring phenolic compound, gained notoriety for its use in skin-lightening cosmetics which led to a significant number of cases of leukoderma, or skin depigmentation.[1][2] This technical guide provides a comprehensive overview of the safety and toxicological profile of this compound, with a focus on its mechanism of action, cytotoxicity, and metabolic pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound and to provide detailed experimental context for the key findings. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.

Introduction

This compound, chemically known as 4-[(3R)-3-hydroxybutyl]phenol, was developed as a tyrosinase inhibitor for cosmetic applications aimed at skin whitening.[1] However, its commercial use was halted in 2013 after reports of RD-induced leukoderma emerged.[1] Subsequent research has elucidated the mechanisms underlying its melanocyte-specific toxicity, revealing a complex interplay of enzymatic activation, metabolic intermediates, and cellular stress pathways. Understanding the toxicology of this compound is not only crucial for assessing its own safety but also provides valuable insights into the potential risks of other phenolic compounds targeting melanogenesis.

Mechanism of Action and Cytotoxicity

The primary mechanism of this compound's toxicity is dependent on the enzyme tyrosinase, which is exclusively found in melanocytes.[3][4][5] RD acts as a competitive inhibitor and a good substrate for tyrosinase.[3] The enzymatic conversion of RD by tyrosinase generates reactive metabolites, which are the ultimate drivers of its cytotoxic effects.[3][4][6]

Two major pathways contribute to RD-induced melanocyte toxicity:

-

Formation of Reactive Quinones and Protein Adducts: Tyrosinase oxidizes RD to RD-quinone.[4][6] This highly reactive intermediate can bind to sulfhydryl groups on proteins, leading to enzyme inactivation and protein denaturation.[4][7] This process can induce endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.[3][4][8]

-

Generation of Reactive Oxygen Species (ROS): The metabolic cascade initiated by tyrosinase, including the formation of RD-quinone and subsequent melanin-like polymers, can lead to the production of reactive oxygen species (ROS).[1][4][9] This oxidative stress further contributes to cellular damage and apoptosis.[1][10]

Apoptosis, or programmed cell death, is a key feature of RD-induced melanocyte toxicity.[1] Studies have shown an increased expression of caspase-3 and caspase-8, crucial mediators of apoptosis, in melanocytes treated with RD.[1][11]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various in vitro studies on this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Growth Inhibition) | B16F1 melanoma cells | 671 μM | [9] |

| Cytotoxic Concentration | Normal Human Epidermal Melanocytes (NHEM) | ≥ 300 μM | [9] |

| Apoptosis Induction | Normal Human Epidermal Melanocytes (NHEM) | 3000 μmol | [12] |

| Inhibition of Melanogenesis | Normal Human Epidermal Melanocytes (NHEM) | 300-900 μmol | [12] |

Table 1: In Vitro Cytotoxicity and Activity of this compound

| Metabolite | Relative Toxicity Compared to this compound | Cell Lines | Reference |

| RD-catechol | ~10 times more toxic | B16 melanoma cells, Normal Human Melanocytes | [4] |

| RD-cyclic catechol | More toxic than RD-catechol | B16 melanoma cells, Normal Human Melanocytes | [4] |

Table 2: Relative Toxicity of this compound Metabolites

Metabolism and Pharmacokinetics

The metabolism of this compound is central to its toxicity and is primarily initiated by tyrosinase-catalyzed oxidation.[1][4] This process leads to the formation of several key metabolites.

The metabolic pathway can be summarized as follows:

-

Oxidation to RD-quinone: Tyrosinase oxidizes this compound to RD-quinone.[4][6]

-

Formation of Secondary Metabolites: RD-quinone is unstable and can undergo several reactions:

-

Formation of Melanin-like Polymers: The quinone intermediates can polymerize to form RD-eumelanin and RD-pheomelanin.[4] These polymers have pro-oxidant activity and contribute to oxidative stress.[4][7]

In human skin homogenates, this compound can also be metabolized to raspberry ketone (RK) through the action of alcohol dehydrogenase (ADH).[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (WST Assay)

-

Objective: To assess the cytotoxicity of this compound and its metabolites on melanocytes.

-

Cell Lines: Normal Human Epidermal Melanocytes (NHEM) and B16F1 melanoma cells.[9]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, RD-catechol).

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

A water-soluble tetrazolium salt (WST) reagent is added to each well.

-

The plate is incubated for a further 2-4 hours. The viable cells will reduce the tetrazolium salt to a formazan dye.

-

The absorbance of the formazan dye is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Cell viability is calculated as a percentage of the untreated control.

-

Detection of Reactive Oxygen Species (ROS)

-

Objective: To measure the intracellular generation of ROS in melanocytes treated with this compound.

-

Methodology:

-

Cells are cultured in appropriate vessels (e.g., plates or chamber slides).

-

Cells are treated with this compound at various concentrations.

-

A fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), is added to the culture medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-